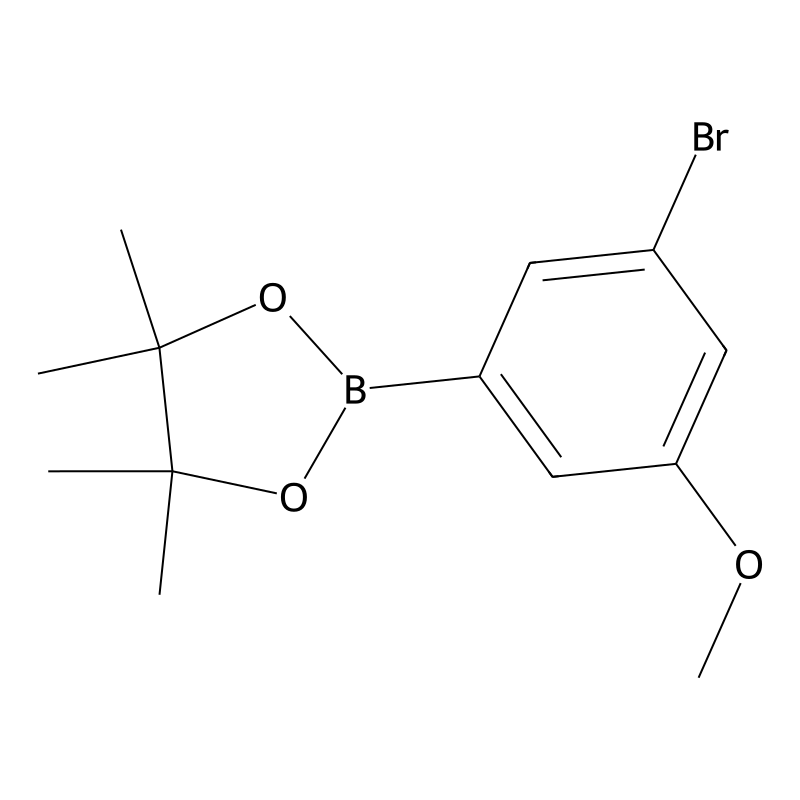

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura coupling reactions. This reaction type allows for the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles, including aryl halides, alkenyl halides, and carbonyl compounds.

The presence of the methoxy group (-OCH3) at the 5th position of the phenyl ring in 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces an electron-donating effect, which activates the neighboring carbon atom for further functionalization through the Suzuki-Miyaura coupling.

Medicinal Chemistry:

Due to its versatile functionality, 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds applications in medicinal chemistry for the synthesis of potential drug candidates. The bromo group (-Br) serves as a useful handle for further chemical modifications, allowing for the introduction of various functional groups that can influence the biological activity of the resulting molecule.

The presence of the methoxy group can also contribute to the drug-like properties of the molecule by improving its solubility and potentially modulating its interaction with biological targets.

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique dioxaborolane structure. This compound features a phenyl group substituted with a bromine atom and a methoxy group, contributing to its distinct chemical properties. The tetramethyl substituents on the dioxaborolane ring enhance the compound's stability and solubility in organic solvents. Its molecular formula is C13H18BBrO3, and it has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.

Br-Pin Boc does not possess inherent biological activity. Its mechanism of action revolves around its role as a reactant in Suzuki-Miyaura coupling. During the reaction cycle, the pinacol boronate moiety undergoes oxidative addition with a palladium(0) catalyst, forming a reactive palladium(II) intermediate. This intermediate couples with the carbon electrophile (R-X) from the coupling partner, resulting in a new carbon-carbon bond formation between the Br-substituted aryl group and the organic group (R) [].

The chemical reactivity of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by both the boron atom and the functional groups attached to the phenyl ring. Key reactions include:

- Nucleophilic Substitution: The bromine atom on the phenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Cross-Coupling Reactions: The dioxaborolane moiety can engage in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

- Hydrolysis: Under certain conditions, the dioxaborolane can hydrolyze to release boric acid and other products.

The synthesis of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:

- Boronate Ester Formation: A common approach involves reacting 3-bromo-5-methoxyphenol with a suitable boron source (such as triisopropyl borate) in the presence of a catalyst to form the dioxaborolane.

- Direct Boronation: Another method includes direct boronation of the corresponding phenolic compound using boron reagents under controlled conditions.

- Functional Group Manipulation: The compound can also be synthesized through functional group transformations on precursor compounds that contain either bromine or methoxy groups.

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development in treating various diseases.

- Material Science: The compound can be utilized in the development of new materials due to its unique chemical properties.

Interaction studies involving 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with biological macromolecules and other small molecules. Preliminary investigations suggest that its interactions may lead to significant biological effects:

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.

- Receptor Binding: Studies are ongoing to determine if this compound binds to particular receptors or proteins within biological systems.

Several compounds share structural similarities with 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include:

- Phenylboronic Acid: Lacks the methoxy and bromine substituents but is commonly used in cross-coupling reactions.

- Bromophenylboronic Acid: Contains a bromine atom similar to our compound but lacks the dioxaborolane structure.

- Tetramethyl Dioxaborolane Derivatives: Various derivatives exist that modify substituents on the dioxaborolane ring but do not contain the phenyl group.

Comparison TableCompound Name Structure Type Unique Features 2-(3-Bromo-5-methoxyphenyl)-... Dioxaborolane Bromine and methoxy substituents; potential bioactivity Phenylboronic Acid Boronic Acid Simple structure; widely used in organic synthesis Bromophenylboronic Acid Boronic Acid Contains bromine; used in coupling reactions Tetramethyl Dioxaborolane Derivatives Dioxaborolane Variations in substituents; stability enhancements

Uniqueness

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(3-Bromo-5-methoxyphenyl)-... | Dioxaborolane | Bromine and methoxy substituents; potential bioactivity |

| Phenylboronic Acid | Boronic Acid | Simple structure; widely used in organic synthesis |

| Bromophenylboronic Acid | Boronic Acid | Contains bromine; used in coupling reactions |

| Tetramethyl Dioxaborolane Derivatives | Dioxaborolane | Variations in substituents; stability enhancements |

The uniqueness of 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of functional groups and structural framework that enhances its reactivity and potential biological activity compared to other similar compounds. Its ability to participate in various

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant